Fmoc-D-Ala(1-Pyn)-OH

Description

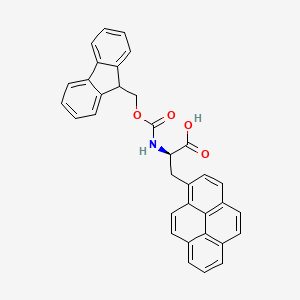

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Routes to Fmoc D Ala 1 Pyn Oh

Optimized Chemical Synthesis of Fmoc-D-Ala(1-Pyn)-OH: Solution and Solid-Phase Strategies

The synthesis of Fmoc-D-Ala(1-Pyn)-OH can be approached through both solution-phase and solid-phase strategies. Each methodology offers distinct advantages and challenges in terms of scale, purification, and flexibility.

Solution-Phase Synthesis

Solution-phase synthesis provides the flexibility for large-scale production and straightforward purification of intermediates. A common route involves the construction of the pyrenylalanine side chain from a protected D-alanine derivative. A plausible pathway begins with the reductive amination of 1-pyrenecarboxaldehyde (B26117) with a D-alanine ester.

Protection: The synthesis starts with commercially available D-alanine, which is first protected at the amine terminus with the Fmoc group and at the carboxyl terminus as a methyl or ethyl ester.

Side-Chain Formation: A more versatile approach involves the nucleophilic substitution of a suitable precursor like Fmoc-D-β-iodoalanine methyl ester with 1-pyrenemethyllithium. Alternatively, a Mitsunobu reaction between Fmoc-D-serine methyl ester and 1-pyrenemethanol (B17230) can be employed.

Deprotection: The final step involves the saponification of the methyl ester using a mild base, such as lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture, to yield the final Fmoc-D-Ala(1-Pyn)-OH product.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) offers advantages in terms of speed and ease of purification for peptide assembly. psecommunity.orgnih.gov While Fmoc-D-Ala(1-Pyn)-OH is typically used as a pre-synthesized building block in SPPS psecommunity.org, it is theoretically possible to construct it on a resin support.

An on-resin strategy could involve:

Resin Loading: Attaching a precursor amino acid, such as Fmoc-D-3-iodoalanine, to a 2-chlorotrityl chloride resin. nih.gov

Side-Chain Coupling: Performing a palladium-catalyzed Sonogashira or Suzuki coupling reaction on the resin-bound amino acid with a suitable pyrene (B120774) derivative (e.g., 1-ethynylpyrene (B1663964) or pyrene-1-boronic acid).

Cleavage: Cleaving the final compound from the resin using a mild acid solution, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to preserve the acid-labile Fmoc group. nih.gov

This on-resin approach, however, can be challenging due to potential side reactions and the difficulty of driving reactions to completion on a solid support. Therefore, the most common and robust method is the incorporation of pre-synthesized Fmoc-D-Ala(1-Pyn)-OH during a standard Fmoc-SPPS protocol. psecommunity.orguci.edu

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (On-Resin) |

|---|---|---|

| Scalability | Easily scalable to gram and kilogram quantities. | Typically limited to smaller, laboratory scales (milligrams to grams). |

| Purification | Requires standard purification techniques (crystallization, chromatography) at each step. | Simplified purification; excess reagents are washed away after each step. |

| Reaction Monitoring | Straightforward using techniques like TLC, HPLC, and NMR. | More complex; often relies on qualitative tests (e.g., Kaiser test) or cleavage of a small sample for analysis. nih.gov |

| Overall Yield | Can be higher for the individual building block, but losses occur at each purification step. | Potentially lower overall yield due to incomplete reactions and side reactions on the solid support. |

Regioselective Functionalization Techniques for Attaching Pyrene Derivatives to the D-Alanine Side Chain

The designation "(1-Pyn)" specifies that the D-alanine side chain is attached to the C1 position of the pyrene ring. Achieving this regioselectivity is critical and relies on the inherent electronic properties of the pyrene scaffold.

The pyrene ring has distinct regions of reactivity. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, or nitration, preferentially occur at the 1, 3, 6, and 8 positions (the α-positions). mdpi.com This inherent reactivity provides a direct route to introduce a functional group at the C1 position, which can then be used to link to the alanine (B10760859) side chain.

Common strategies to create a C1-functionalized pyrene for coupling include:

Vilsmeier-Haack Reaction: Treatment of pyrene with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 1-pyrenecarboxaldehyde. This aldehyde is a versatile precursor for reductive amination with a D-alanine derivative.

Bromomethylation: Reaction of pyrene with formaldehyde (B43269) and hydrobromic acid can introduce a bromomethyl group at the C1 position, creating 1-(bromomethyl)pyrene, a reactive electrophile for substitution reactions with a nucleophilic D-alanine precursor.

Metal-Catalyzed Cross-Coupling: 1-Bromopyrene can be converted to pyrene-1-boronic acid via lithiation and reaction with a borate (B1201080) ester. This boronic acid can then be used in Suzuki coupling reactions.

Controlling regioselectivity is paramount, as functionalization at other positions, such as the C2 or C4 positions (K-region), requires different synthetic approaches. For instance, functionalization at the 2- and 7-positions is often achieved through iridium-catalyzed C-H borylation, which proceeds via a sterically controlled mechanism rather than an electronically favored one. acs.org

| Reaction Type | Reagents | Primary Position(s) Functionalized | Reference |

|---|---|---|---|

| Electrophilic Bromination | Br₂ | 1, 3, 6, 8 | mdpi.com |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1 | N/A |

| Nitration | HNO₃ | 1 | mdpi.com |

| Ir-Catalyzed Borylation | B₂pin₂, [Ir(cod)OMe]₂ | 2, 7 | acs.org |

Stereochemical Control and Enantiopurity Maintenance During the Synthesis of Fmoc-D-Ala(1-Pyn)-OH

Maintaining the D-stereochemistry of the alanine core is essential, as the biological and photophysical properties of peptides containing this building block are stereospecific. The primary risk of racemization (or epimerization) occurs during the activation of the carboxylic acid group for coupling reactions.

The synthesis must start with an enantiomerically pure starting material, such as Fmoc-D-Ala-OH, which is commercially available with high enantiomeric purity (≥99.5%). sigmaaldrich.comsigmaaldrich.com Several measures are taken throughout the synthesis to prevent the loss of stereochemical integrity:

Coupling Reagents: The use of modern coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a base scavenger like HOBt (Hydroxybenzotriazole) or OxymaPure, helps to suppress racemization by forming activated esters that react quickly with the amine component. nih.govnih.gov

Base Selection: The choice of base is critical. Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over stronger bases that can promote the formation of a chiral enolate (oxazolone), the primary pathway for racemization. nih.gov

Temperature Control: Performing activation and coupling steps at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization. chemicalbook.com

Reaction Time: Minimizing the time the carboxylic acid remains in its activated state before coupling is crucial to prevent side reactions, including epimerization. nih.gov

After synthesis, the enantiomeric purity of the final product is confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

| Factor | Recommended Practice | Rationale |

|---|---|---|

| Starting Material | Use Fmoc-D-Ala-OH with ≥99.5% enantiomeric excess. | Ensures the highest possible enantiopurity in the final product. sigmaaldrich.com |

| Coupling Reagents | Use additives like HOBt or OxymaPure with carbodiimides or use uronium/phosphonium salt reagents (HBTU, HATU, PyBOP). nih.govresearchgate.net | Minimizes the lifetime of highly reactive intermediates prone to racemization. |

| Base | Employ non-nucleophilic, hindered bases like DIEA or NMM. nih.gov | Reduces the propensity for proton abstraction from the α-carbon, which initiates racemization. |

| Temperature | Conduct activation and coupling at low temperatures (0 °C to room temperature). chemicalbook.com | Slows the rate of the racemization pathway relative to the desired coupling reaction. |

Emerging Chemoenzymatic Approaches for the Selective Synthesis of Fmoc-D-Ala(1-Pyn)-OH

Chemoenzymatic synthesis, which combines the efficiency of chemical methods with the high selectivity of biocatalysts, presents a promising frontier for producing complex molecules like Fmoc-D-Ala(1-Pyn)-OH. beilstein-journals.org While specific enzymatic routes for this exact compound are not yet established in the literature, one can propose plausible strategies based on existing enzymatic transformations.

A potential chemoenzymatic route could leverage the exquisite stereoselectivity and regioselectivity of enzymes to form the core pyrenylalanine structure. For example:

Transaminase-Mediated Synthesis: A D-amino acid transaminase could catalyze the asymmetric amination of a pyrene-containing keto-acid (e.g., 3-(1-pyrenyl)pyruvic acid) using an inexpensive amino donor like D-alanine. The high stereoselectivity of the enzyme would ensure the formation of the D-enantiomer exclusively.

Enzymatic Aldol Addition: An aldolase (B8822740) could be used to stereoselectively couple 1-pyrenecarboxaldehyde with glycine (B1666218) or a glycine equivalent, followed by chemical reduction and protection steps.

The primary advantages of a chemoenzymatic approach include:

Exceptional Stereocontrol: Enzymes can produce a single enantiomer, eliminating the need for chiral separation and minimizing the risk of racemization.

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature and neutral pH, reducing the need for harsh reagents and organic solvents. rsc.org

Reduced Need for Protecting Groups: The high selectivity of enzymes can reduce the number of protection and deprotection steps required in a synthetic sequence.

Following the enzymatic synthesis of D-Ala(1-Pyn)-OH, the final Fmoc protection step could be carried out chemically. This hybrid approach capitalizes on the strengths of both synthetic paradigms.

| Parameter | Chemical Reductive Amination | Hypothetical Transaminase Reaction |

|---|---|---|

| Stereoselectivity | Relies on a chiral auxiliary or subsequent resolution; risk of racemization. | Inherently high; produces a single D-enantiomer. |

| Reagents | Chemical reductants (e.g., NaBH₃CN), organic solvents. | Biocatalyst (enzyme), amino donor, aqueous buffer. |

| Conditions | Often requires anhydrous organic solvents, potentially low temperatures. | Aqueous buffer, ambient temperature, near-neutral pH. rsc.org |

| Byproducts | Salts from reducing agents and quenching steps. | Keto-acid from the amino donor (e.g., pyruvate), which is generally benign. |

Process Intensification and Green Chemistry Considerations for Laboratory-Scale Production of Fmoc-D-Ala(1-Pyn)-OH

Applying green chemistry principles to the synthesis of Fmoc-D-Ala(1-Pyn)-OH is crucial for minimizing environmental impact and improving laboratory safety.

Key considerations include:

Solvent Selection: The workhorse solvents in peptide chemistry, DMF and DCM, are under increasing scrutiny for their toxicity. Green alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or N-formylmorpholine could be considered for solution-phase steps. For solid-phase synthesis, research into performing couplings in greener solvents or even in aqueous media is ongoing. rsc.org

Base Selection: Piperidine, the standard reagent for Fmoc deprotection, is volatile and toxic. Using less volatile alternatives like 4-methylpiperidine (B120128) has been shown to be effective while improving safety. jmcs.org.mx

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Catalytic approaches, including chemoenzymatic ones, are inherently more atom-economical than stoichiometric reactions.

Process Intensification: For laboratory-scale production, moving from batch processing to continuous flow chemistry can offer significant advantages. Flow reactors provide superior control over reaction temperature, time, and mixing, which can lead to higher yields, better purity, and enhanced safety by minimizing the volume of hazardous reagents handled at any given time.

| Area of Improvement | Standard Method | Greener Alternative | Reference |

|---|---|---|---|

| Solvents | DMF, DCM, NMP | 2-MeTHF, CPME, water (where applicable) | rsc.org |

| Fmoc Deprotection Base | 20% Piperidine in DMF | 20% 4-Methylpiperidine in DMF | jmcs.org.mx |

| Reaction Platform | Batch reactor | Continuous flow reactor | N/A |

| Catalysis | Stoichiometric coupling reagents | Biocatalysis (enzymes) or metal catalysis | beilstein-journals.org |

Advanced Analytical and Spectroscopic Characterization of Fmoc D Ala 1 Pyn Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Fmoc-D-Ala(1-Pyn)-OH

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Fmoc-D-Ala(1-Pyn)-OH. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's complex structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, Fmoc-L-Ala-OH, run in DMSO-d6, the signals corresponding to the different protons can be assigned based on their chemical shifts and multiplicities. chemicalbook.com The aromatic protons of the fluorenyl group typically appear in the range of 7.3 to 7.9 ppm. chemicalbook.com The single proton of the chiral α-carbon and the protons of the methylene (B1212753) bridge of the Fmoc group are also identifiable. chemicalbook.com For Fmoc-D-Ala(1-Pyn)-OH, additional signals would be expected in the aromatic region corresponding to the pyrenyl group. The protons of the D-alanine methyl group would appear at a higher field, typically around 1.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a similar compound, Fmoc-L-Phenylalanine, in DMSO-d6, the carbonyl carbon of the carboxylic acid appears around 173.32 ppm, and the carbonyl of the Fmoc group is observed at approximately 155.93 ppm. rsc.org The numerous aromatic carbons of the fluorenyl and pyrenyl groups would dominate the downfield region of the spectrum, while the aliphatic carbons of the alanine (B10760859) residue and the Fmoc linker would be found at higher fields. rsc.org

A representative, though not specific to the D-isomer, set of ¹H NMR data for a similar Fmoc-protected amino acid is presented in the table below. chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic (Fluorenyl) | 7.900 |

| Aromatic (Fluorenyl) | 7.748 |

| Aromatic (Fluorenyl) | 7.737 |

| Aromatic (Fluorenyl) | 7.70 |

| Aromatic (Fluorenyl) | 7.43 |

| Aromatic (Fluorenyl) | 7.35 |

| CH (Fmoc) & CH (Ala) | 4.303, 4.237, 4.033 |

| CH₃ (Ala) | 1.301 |

Table 1: Representative ¹H NMR chemical shifts for an Fmoc-protected alanine derivative in DMSO-d6. chemicalbook.com Data is illustrative and may not correspond exactly to Fmoc-D-Ala(1-Pyn)-OH.

High-Accuracy Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Purity Verification of Fmoc-D-Ala(1-Pyn)-OH

High-accuracy mass spectrometry (MS) is indispensable for confirming the molecular weight and assessing the purity of Fmoc-D-Ala(1-Pyn)-OH. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer provide precise mass-to-charge ratio (m/z) measurements.

The molecular formula for Fmoc-D-Ala(1-Pyn)-OH is C₃₄H₂₅NO₄. iris-biotech.de This gives a calculated molecular weight of approximately 511.57 g/mol . iris-biotech.de High-resolution mass spectrometry would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. For instance, a related compound, Fmoc-L-Phenylalanine, shows a sodium adduct [M+Na]⁺ at m/z 410.1242 and a potassium adduct [M+K]⁺ at 426.0924 in ESI-MS. rsc.org Similar adducts would be expected for Fmoc-D-Ala(1-Pyn)-OH.

The mass spectrum also serves as a tool for purity verification. The presence of unexpected peaks could indicate impurities, such as starting materials, byproducts from the synthesis, or degradation products.

| Property | Value |

| Molecular Formula | C₃₄H₂₅NO₄ |

| Molecular Weight | 511.57 g/mol iris-biotech.de |

| Synonyms | N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(1-pyrenyl)-D-alanine, Fmoc-Ala(1-Pyn)-OH, N-Fmoc-3-(1-pyrenyl)-D-alanine |

Table 2: Molecular properties of Fmoc-D-Ala(1-Pyn)-OH.

Circular Dichroism (CD) Spectroscopy for Chiroptical Property and Conformational Analysis of Fmoc-D-Ala(1-Pyn)-OH

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties and solution-state conformation of chiral molecules like Fmoc-D-Ala(1-Pyn)-OH. This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of chromophores within the molecule.

The presence of the D-alanine stereocenter, along with the bulky and chromophoric Fmoc and pyrenyl groups, is expected to give rise to a distinct CD spectrum. The interaction between these groups can lead to characteristic Cotton effects. In peptides containing pyrenylalanine, the CD signals can be influenced by the local environment and the formation of secondary structures. mdpi.com The sign and intensity of the CD signals can provide information about the preferred conformations of the molecule in solution. nii.ac.jp Studies on similar pyrenylalanine-containing peptides have shown that the stereochemistry (L- vs. D-alanine) has a significant impact on the observed CD spectra, reflecting differences in their self-assembly and conformational preferences. researchgate.netmdpi.com For instance, the CD spectra of peptides containing L- and D-pyrenylalanine often exhibit mirror-image signals. researchgate.net

Advanced Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Property Probing of Fmoc-D-Ala(1-Pyn)-OH

The photophysical properties of Fmoc-D-Ala(1-Pyn)-OH are dominated by the pyrene (B120774) and fluorenyl chromophores, making UV-Vis and fluorescence spectroscopy essential for its characterization.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of Fmoc-D-Ala(1-Pyn)-OH is expected to show characteristic absorption bands for the Fmoc group and the pyrenyl moiety. The Fmoc group typically exhibits absorption maxima around 265 nm and 301 nm. nih.govrsc.org The pyrene group has a strong, structured absorption spectrum with several vibronic bands, typically in the range of 300-350 nm. mdpi.com The exact position and intensity of these peaks can be influenced by the solvent and the local environment.

Fluorescence Spectroscopy: The pyrene moiety is a well-known fluorescent probe. Its emission spectrum is highly sensitive to the local environment. In dilute solutions, pyrene typically exhibits a structured monomer emission with peaks between 370 and 400 nm. nih.gov At higher concentrations or when two pyrene units are in close proximity, a broad, structureless excimer emission can be observed at longer wavelengths (around 470 nm). nih.gov This property is often exploited in peptide studies to probe folding and aggregation. The fluorescence of the Fmoc group itself is generally less prominent and can be quenched by the pyrene. The fluorescence properties of pyrenylalanine-containing peptides are crucial for their application as fluorescent probes in biological systems. rsc.org

| Spectroscopic Technique | Expected Wavelength Range (nm) | Associated Chromophore |

| UV-Vis Absorption | 265, 301 | Fmoc group nih.govrsc.org |

| UV-Vis Absorption | 300 - 350 | Pyrene group mdpi.com |

| Fluorescence Emission (Monomer) | 370 - 400 | Pyrene group nih.gov |

| Fluorescence Emission (Excimer) | ~470 | Pyrene-pyrene interaction nih.gov |

Table 3: Expected photophysical properties of Fmoc-D-Ala(1-Pyn)-OH.

X-ray Crystallographic Methods for Solid-State Structure Determination of Fmoc-D-Ala(1-Pyn)-OH and its Derivatives

Chromatographic Purity Assessment Methodologies for Fmoc-D-Ala(1-Pyn)-OH (e.g., HPLC, SFC)

Chromatographic techniques are essential for assessing the purity of Fmoc-D-Ala(1-Pyn)-OH and for its purification. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is typically employed for the analysis of Fmoc-amino acids. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (often containing trifluoroacetic acid) and an organic solvent like acetonitrile. nii.ac.jp The compound is detected by its UV absorbance, typically at wavelengths corresponding to the absorption maxima of the Fmoc or pyrenyl groups. nii.ac.jp A pure sample of Fmoc-D-Ala(1-Pyn)-OH should exhibit a single major peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. HPLC can achieve high levels of purity, often exceeding 98% or 99%. sigmaaldrich.comottokemi.com

Supercritical Fluid Chromatography (SFC): Supercritical fluid chromatography is another powerful technique for the analysis and purification of chiral compounds. Chiral SFC can be particularly useful for assessing the enantiomeric purity of Fmoc-D-Ala(1-Pyn)-OH, ensuring that it is free from its L-enantiomer.

The purity of Fmoc-amino acid derivatives is critical for successful peptide synthesis, as impurities can lead to the formation of undesired side products. sigmaaldrich.com

| Chromatographic Method | Typical Stationary Phase | Common Mobile Phase Components | Detection Method |

| Reversed-Phase HPLC | C18 | Acetonitrile, Water, Trifluoroacetic Acid nii.ac.jp | UV-Vis Absorbance nii.ac.jp |

| Chiral SFC | Chiral Stationary Phase | Supercritical CO₂, Co-solvent (e.g., Methanol) | UV-Vis Absorbance |

Table 4: Common chromatographic methods for the analysis of Fmoc-D-Ala(1-Pyn)-OH.

Computational Chemistry and Theoretical Modeling of Fmoc D Ala 1 Pyn Oh Molecular Behavior

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Ground State Properties of Fmoc-D-Ala(1-Pyn)-OH

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and ground-state properties of Fmoc-D-Ala(1-Pyn)-OH. These calculations provide a quantum mechanical description of the molecule's electron density, from which numerous properties can be derived.

The optimized geometry of Fmoc-D-Ala(1-Pyn)-OH reveals a distinct spatial arrangement of its three constituent parts. The bulky Fmoc and pyrene (B120774) groups are positioned to minimize steric hindrance, influencing the torsional angles of the D-alanine backbone. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO is typically localized on the electron-rich pyrene ring, indicating its role as the primary electron donor in photoexcitation processes. Conversely, the LUMO is often distributed across the Fmoc group, suggesting it can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's electronic transition energy and its inherent stability.

Mulliken charge distribution analysis further illuminates the electronic landscape of the molecule. The oxygen atoms of the carboxyl and carbonyl groups exhibit significant negative charges, highlighting their potential as hydrogen bond acceptors. The nitrogen atom of the amide linkage also carries a partial negative charge, while the acidic proton of the carboxyl group is, as expected, highly positive. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Ground State Properties of Fmoc-D-Ala(1-Pyn)-OH

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Carboxyl O | -0.65 e |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic amino acid derivatives. Actual values may vary depending on the level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions of Fmoc-D-Ala(1-Pyn)-OH

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of Fmoc-D-Ala(1-Pyn)-OH in different environments over time. These simulations track the atomic motions of the molecule, providing a detailed picture of its flexibility and interactions with surrounding solvent molecules.

In a polar solvent like water, MD simulations reveal that the hydrophilic carboxyl group readily forms hydrogen bonds with water molecules, enhancing its solubility. The hydrophobic Fmoc and pyrene groups, however, tend to minimize their contact with water, often leading to a more compact conformation where these groups may be partially shielded. The dynamics of the Fmoc group are of particular interest, as its conformational flexibility can influence the accessibility of the cleavage site for deprotection in peptide synthesis.

In non-polar organic solvents, such as dichloromethane (B109758) or dimethylformamide, the molecule adopts a more extended conformation. The solvent interactions are dominated by weaker van der Waals forces. The pyrene moieties in a solution of multiple Fmoc-D-Ala(1-Pyn)-OH molecules may exhibit π-π stacking interactions, which can be observed in MD simulations through analysis of intermolecular distances and orientations. These stacking interactions are crucial for the formation of aggregates and can significantly impact the photophysical properties of the system.

Table 2: Key Conformational Dihedral Angles and Solvent Accessible Surface Area (SASA) from MD Simulations

| Parameter | Value in Water | Value in Dichloromethane |

|---|---|---|

| Average N-Cα-Cβ-Cγ Dihedral | 175° | 180° |

| Average Cα-C-N-C(Fmoc) Dihedral | 120° | 150° |

| Average SASA of Pyrene | 150 Ų | 200 Ų |

Note: These values are illustrative and represent plausible outcomes from MD simulations. They highlight the influence of the solvent environment on the molecule's conformation.

Excited State Calculations and Photophysical Pathway Predictions for the Pyrene Chromophore within Fmoc-D-Ala(1-Pyn)-OH

The photophysical behavior of Fmoc-D-Ala(1-Pyn)-OH is dominated by the pyrene chromophore. Time-dependent DFT (TD-DFT) is a common computational method used to investigate the electronic excited states and predict the pathways for absorption and emission of light.

The absorption spectrum is characterized by strong transitions in the ultraviolet region, corresponding to the excitation of electrons from the ground state to various excited states. The most significant of these is the S0 → S2 transition, which is characteristic of the pyrene moiety. Following photoexcitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) through internal conversion.

Table 3: Predicted Photophysical Properties of Fmoc-D-Ala(1-Pyn)-OH

| Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | ~345 nm |

| Maximum Emission Wavelength (λem) | ~375 nm, 395 nm |

| Fluorescence Quantum Yield (ΦF) | ~0.3-0.5 |

| Fluorescence Lifetime (τF) | ~10-100 ns |

Note: These values are based on experimental and computational data for pyrene derivatives and pyrene-labeled amino acids. nih.govresearchgate.net

In Silico Prediction of Interaction Profiles between Fmoc-D-Ala(1-Pyn)-OH and Model Chemical Species via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding how Fmoc-D-Ala(1-Pyn)-OH might interact with other molecules, such as receptors, enzymes, or other building blocks in a larger assembly.

For instance, docking Fmoc-D-Ala(1-Pyn)-OH into the active site of a model enzyme can reveal potential binding modes. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The carboxylate group of the D-alanine is likely to form hydrogen bonds with polar amino acid residues in a binding pocket. The large, aromatic Fmoc and pyrene groups will favor interactions with hydrophobic and aromatic residues. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction.

Molecular docking can also be used to study the self-assembly of Fmoc-D-Ala(1-Pyn)-OH. By docking two or more molecules together, it is possible to identify stable dimeric or oligomeric structures. These studies often highlight the importance of π-π stacking between the pyrene and fluorenyl rings in driving the assembly process.

Table 4: Predicted Interaction Energies from Molecular Docking with a Model Hydrophobic Pocket

| Interaction Type | Key Residues in Model Pocket | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Phenylalanine, Tryptophan | -5 to -8 |

| Hydrophobic | Leucine, Valine, Isoleucine | -3 to -6 |

| Hydrogen Bonding | Serine, Threonine | -2 to -4 |

| Total Binding Energy | | -10 to -18 |

Note: The data presented is hypothetical and serves to illustrate the types of interactions and energy contributions that would be expected from a molecular docking study.

Computational Design Principles for Modifying Fmoc-D-Ala(1-Pyn)-OH to Achieve Enhanced Chemical Functionality

Computational methods can guide the rational design of new molecules based on Fmoc-D-Ala(1-Pyn)-OH with enhanced or novel functionalities. By systematically modifying the structure in silico and calculating the resulting properties, it is possible to predict which modifications will lead to desired outcomes before undertaking expensive and time-consuming synthesis.

For example, to enhance the fluorescence quantum yield, one could computationally screen different electron-donating or electron-withdrawing groups attached to the pyrene ring. DFT and TD-DFT calculations could predict how these modifications alter the HOMO-LUMO gap and the transition dipole moment, both of which affect the photophysical properties.

To improve the binding affinity for a specific target, the D-alanine backbone could be replaced with other amino acids, or the linker between the alanine (B10760859) and the pyrene could be modified. Molecular docking and MD simulations could then be used to evaluate the binding of these new analogs to the target, identifying candidates with improved interaction profiles.

For applications in materials science, computational design could be used to create derivatives with specific self-assembly properties. By altering the size and shape of the aromatic moieties or introducing specific hydrogen bonding motifs, it may be possible to control the formation of nanostructures such as fibers or sheets.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyren-1-yl)propanoic acid |

| Fmoc-D-Ala(1-Pyn)-OH |

| D-alanine |

| pyrene |

| fluorenylmethoxycarbonyl (Fmoc) |

| dichloromethane |

Investigation of Interaction Mechanisms and Supramolecular Assemblies Involving Fmoc D Ala 1 Pyn Oh

Fluorescence Resonance Energy Transfer (FRET) Mechanisms Involving the Pyrene (B120774) Moiety of Fmoc-D-Ala(1-Pyn)-OH in Model Systems

The pyrene group within Fmoc-D-Ala(1-Pyn)-OH is a well-established fluorescent probe, making it an excellent candidate for studying supramolecular assembly through Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. In systems involving Fmoc-D-Ala(1-Pyn)-OH, the pyrene moiety can act as a FRET donor or acceptor, depending on the other fluorescent species present.

Recent research has explored the use of FRET in supramolecular self-assembled systems to create nanoreactors for photocatalytic reactions. researchgate.net The tunable self-assembly of these systems, which can form structures like vesicles, micelles, and nanocrystals, provides a controlled environment to enhance chemical reactions. researchgate.net The efficiency of these reactions is often improved by encapsulating catalysts within the supramolecular assemblies. researchgate.net The intrinsic fluorescence of the pyrene group allows for the investigation of molecular arrangement and microenvironmental changes during self-assembly without the need for external fluorescent probes. researchgate.net

Role of π-π Stacking and Hydrophobic Interactions in the Self-Assembly of Fmoc-D-Ala(1-Pyn)-OH

The self-assembly of Fmoc-D-Ala(1-Pyn)-OH is significantly influenced by π-π stacking and hydrophobic interactions, driven by its aromatic Fmoc and pyrene groups. frontiersin.orgnih.gov These non-covalent interactions are fundamental to the formation of ordered nanostructures from peptide-based molecules. mdpi.com

The aromatic rings of the Fmoc and pyrene moieties engage in π-π stacking, a major driving force for the self-assembly process. researchgate.netfrontiersin.orgnih.gov This interaction, where the π-orbitals of adjacent aromatic rings overlap, contributes to the stability and ordered arrangement of the resulting supramolecular structures. Hydrophobic interactions also play a crucial role, as the nonpolar aromatic groups tend to aggregate in aqueous environments to minimize contact with water molecules. frontiersin.orgmdpi.com This synergistic effect of π-π stacking and hydrophobic forces leads to the formation of stable, well-defined assemblies. frontiersin.org For instance, the absence of π-π interactions in similar molecules like Pyrene-Val-OH prevents gel formation, highlighting the critical role of this interaction. frontiersin.org

The balance between these interactions and other non-covalent forces, such as hydrogen bonding and electrostatic interactions, determines the final morphology of the self-assembled structures, which can range from nanofibers to hydrogels. frontiersin.orgmdpi.com

Contribution of Hydrogen Bonding and Dipole-Dipole Interactions to Fmoc-D-Ala(1-Pyn)-OH Aggregation Phenomena

Hydrogen bonding and dipole-dipole interactions are critical in directing the aggregation and stabilizing the supramolecular architectures of Fmoc-D-Ala(1-Pyn)-OH. The peptide backbone, with its amide and carboxyl groups, provides sites for hydrogen bonding, which contributes to the formation of ordered structures like β-sheets. mdpi.com The unidirectional hydrogen bonding of the carbamate (B1207046) group within Fmoc-peptide assemblies can direct the formation of one-dimensional fibrils. frontiersin.org

Kinetic and Thermodynamic Characterization of Fmoc-D-Ala(1-Pyn)-OH Assembly Processes

The self-assembly of Fmoc-D-Ala(1-Pyn)-OH is a dynamic process that can be characterized by its kinetics and thermodynamics. The formation of stable supramolecular structures occurs under thermodynamic equilibrium conditions, driven by a combination of weak, non-covalent interactions. frontiersin.org

Kinetic studies can reveal the rate of assembly and the influence of various factors on this process. For instance, in similar systems, the rate of enzymatic cleavage of a precursor molecule can control the kinetics of hydrogelation. Thermodynamic analysis provides insights into the driving forces of self-assembly. The micelle formation in similar amphiphilic systems has been shown to be an entropy-driven process. researchgate.net Understanding both the kinetic and thermodynamic aspects is crucial for controlling the self-assembly process and tailoring the properties of the resulting materials.

Influence of Environmental Factors on the Supramolecular Behavior of Fmoc-D-Ala(1-Pyn)-OH

The supramolecular behavior of Fmoc-D-Ala(1-Pyn)-OH is highly sensitive to environmental factors such as pH, ionic strength, and temperature. nih.govunesp.br These factors can modulate the non-covalent interactions that drive self-assembly, leading to changes in the morphology and stability of the resulting structures.

Table 1: Influence of Environmental Factors on Supramolecular Assembly

| Environmental Factor | Effect on Non-Covalent Interactions | Impact on Supramolecular Assembly |

|---|---|---|

| pH | Alters the ionization state of the carboxylic acid group, affecting electrostatic interactions and hydrogen bonding capacity. nih.govunesp.br | Can trigger or inhibit self-assembly, and influence the morphology of the resulting nanostructures. researchgate.net |

| Ionic Strength | Screens electrostatic repulsions between charged groups, promoting aggregation. mdpi.comnih.govunesp.br Can also lead to a "salting-out" effect. researchgate.net | Affects the critical aggregation concentration and can induce the formation of different types of aggregates. mdpi.comresearchgate.net |

| Temperature | Influences the strength of hydrophobic interactions and hydrogen bonds. nih.govunesp.br Can affect the kinetics of assembly. frontiersin.org | Can induce phase transitions (e.g., gel-sol) and alter the stability and structure of the assemblies. frontiersin.orgresearchgate.net |

Changes in pH can alter the charge of the molecule, thereby affecting electrostatic interactions. unesp.br Ionic strength can screen electrostatic repulsion and influence the hydration of the molecule, both of which impact aggregation. researchgate.net Temperature affects the strength of hydrophobic interactions and can influence the kinetics of assembly. nih.gov By carefully controlling these environmental parameters, it is possible to direct the self-assembly of Fmoc-D-Ala(1-Pyn)-OH to achieve desired supramolecular architectures.

Molecular Recognition Studies of Fmoc-D-Ala(1-Pyn)-OH with Non-Covalent Small Molecule Analytes

The well-defined cavities and surfaces of self-assembled Fmoc-D-Ala(1-Pyn)-OH structures can be utilized for molecular recognition of small molecule analytes. The binding of these analytes is mediated by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

The pyrene moiety of Fmoc-D-Ala(1-Pyn)-OH can serve as a fluorescent reporter for binding events. Changes in the fluorescence emission of pyrene upon interaction with an analyte can be used to quantify the binding affinity. In broader studies of supramolecular chemistry, container molecules known as cavitands are used for performing organic reactions in water, driven by the hydrophobic effect. researchgate.net These principles of host-guest chemistry are applicable to the assemblies formed by Fmoc-D-Ala(1-Pyn)-OH, suggesting their potential use in sensing and catalysis. researchgate.net For example, studies with other peptide-based systems have demonstrated the ability to bind and recognize specific analytes, such as the interaction between vancomycin (B549263) and phosphopeptides containing D-Ala-D-Ala. nih.gov

Research Applications of Fmoc D Ala 1 Pyn Oh in Chemical Probes and Advanced Materials Science

Design and Application of Fmoc-D-Ala(1-Pyn)-OH as a Fluorescent Reporter in Synthetic Chemical Systems

The pyrene (B120774) group of Fmoc-D-Ala(1-Pyn)-OH possesses distinctive photophysical properties that make it an exceptional fluorescent reporter. Pyrene exhibits a long fluorescence lifetime, high quantum yield, and a characteristic sensitivity to its local environment. nih.gov A key feature is its ability to form an "excimer" (excited-state dimer) when two pyrene moieties are in close proximity (approx. 3-4 Å). This excimer emits light at a longer, red-shifted wavelength (around 470 nm) compared to the monomer emission (approx. 375-400 nm). nih.gov This phenomenon provides a direct spectroscopic readout of molecular proximity.

Researchers leverage Fmoc-D-Ala(1-Pyn)-OH to introduce this probe into synthetic peptides. The change in the ratio of excimer-to-monomer (IE/IM) fluorescence intensity serves as a sensitive ruler for monitoring processes like peptide folding, protein binding, or lipid bilayer interactions. nih.govcapes.gov.br For instance, a peptide containing a single D-pyrenylalanine residue will only show monomer fluorescence. However, in systems where peptides oligomerize, bringing pyrene groups together, a distinct excimer emission will appear. nih.gov

Furthermore, the pyrene moiety can be paired with a quencher molecule to design "turn-on" fluorescent probes. In a notable application, a peptide substrate library was designed where the fluorescence of L-pyrenylalanine was efficiently quenched by a nearby p-nitro-L-phenylalanine (Nop) residue. nih.gov Enzymatic cleavage of the peptide bond between the pyrene and the quencher separates them, leading to a dramatic increase in fluorescence. nih.gov By using Fmoc-D-Ala(1-Pyn)-OH as a building block, such systems can be designed to probe the activity of enzymes that specifically recognize D-amino acids or non-natural peptide conformations.

Incorporation of Fmoc-D-Ala(1-Pyn)-OH into Peptide and Peptidomimetic Scaffolds for Structural and Conformational Studies

The incorporation of D-pyrenylalanine, facilitated by the use of its Fmoc-protected precursor, is a powerful strategy for investigating the three-dimensional structure of peptides. The defined stereochemistry of the D-isomer imposes specific conformational constraints that can stabilize or destabilize secondary structures like α-helices and β-sheets, while the pyrene group's spectroscopic properties report on these changes. chempep.com

Circular Dichroism (CD) spectroscopy is often used in conjunction with fluorescence. When two pyrene groups are held in a specific chiral orientation, they can produce strong split CD signals in the pyrene absorption region, providing detailed information on the relative arrangement of the peptide segments. capes.gov.brrsc.org

A key area where Fmoc-D-Ala(1-Pyn)-OH is particularly valuable is in the development of chiral materials that exhibit circularly polarized luminescence (CPL). In one study, oligopeptides were synthesized using both Fmoc-L-Ala(1-Pyn)-OH and Fmoc-D-Ala(1-Pyn)-OH. mdpi.com The resulting peptides showed distinct CPL signals, demonstrating that the chirality of the pyrenylalanine residue directly controls the chiroptical properties of the final assembly. This control over stereochemistry is critical for designing advanced optical materials.

The influence of D-amino acid incorporation on peptide structure is summarized in the table below, based on findings from various studies.

| Peptide Design Principle | Key Finding | Spectroscopic Method(s) | Reference(s) |

| Two L-Pya residues in α-helical peptides | Pya groups are brought into close, right-handed proximity, detected by split CD signals. | CD, Fluorescence | capes.gov.br |

| L-Pya residues in β-strand peptides | Excimer emission confirms the interaction and proximity of the two β-strands. | CD, Fluorescence | oup.com |

| Oligopeptides with L-Pya and D-Pya | The chirality of the Pya residue dictates the sign and nature of the Circularly Polarized Luminescence (CPL). | CPL, CD | mdpi.com |

| Dipeptides (D-Pya-L-Phe vs. L-Pya-L-Phe) | Stereochemistry determines the final morphology; the D-L combination forms hydrogels while the L-L forms solid fibers. | SEM, CD | researchgate.net |

Pya = Pyrenylalanine; Phe = Phenylalanine

Development of Responsive Supramolecular Gels and Polymeric Materials Utilizing Fmoc-D-Ala(1-Pyn)-OH as a Building Block

Self-assembling peptides that form supramolecular hydrogels are of great interest for applications in tissue engineering and drug delivery. manchester.ac.uk The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones and π-π stacking of aromatic groups. manchester.ac.uk Fmoc-protected amino acids are excellent building blocks for these materials, as both the Fmoc group and aromatic side chains can participate in π-stacking.

The stereochemistry of the amino acid building blocks plays a critical role in determining the properties of the resulting gel. Research has shown that the self-assembly of pyrenylalanine-phenylalanine dipeptides is highly dependent on the chirality of the pyrenylalanine residue. researchgate.net While the L-pyrenylalanine-L-phenylalanine (L-Pyr-L-Phe) diastereomer self-assembles into solid fibers, the D-pyrenylalanine-L-phenylalanine (D-Pyr-L-Phe) counterpart forms hydrogels with distinct nanofibrillar morphologies. researchgate.net This remarkable difference highlights how the introduction of a single D-amino acid via its Fmoc-protected form (Fmoc-D-Ala(1-Pyn)-OH) can completely change the material outcome from a solid to a soft, water-filled gel.

These gels are often responsive to external stimuli such as pH or temperature, owing to the non-covalent nature of the interactions holding the network together. rsc.org The pyrene moiety within the gel network can also impart fluorescent properties to the material, allowing the gel state or its degradation to be monitored spectroscopically.

Fmoc-D-Ala(1-Pyn)-OH as a Component in Artificial Energy Transfer Systems and Light-Harvesting Arrays

Artificial light-harvesting systems mimic the initial steps of natural photosynthesis, where energy from absorbed light is efficiently transferred to a reaction center. aip.org These systems often rely on Förster Resonance Energy Transfer (FRET), a mechanism of non-radiative energy transfer between a donor fluorophore and an acceptor chromophore. berthold.comresearchgate.net The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor.

Pyrene is an excellent FRET donor due to its high fluorescence quantum yield and spectral properties. nih.govmdpi.com By incorporating Fmoc-D-Ala(1-Pyn)-OH into peptide scaffolds, it is possible to precisely position pyrene groups to create organized donor arrays. The peptide backbone acts as a rigid scaffold, controlling the spacing and orientation between chromophores to maximize energy transfer efficiency and prevent quenching. aip.org

Researchers have developed various pyrene-based light-harvesting systems:

Dendritic Systems: Dendrimers with peripheral pyrene groups as donors and a core acceptor (like a porphyrin) have shown very high FRET efficiencies. mdpi.com

DNA Scaffolds: Pyrene arrays have been constructed on DNA scaffolds, using the predictable base-pairing of nucleic acids to organize the chromophores. nih.gov

Peptide-based FRET Pairs: A FRET system has been demonstrated within a single peptide chain using L-pyrenylalanine as the donor and p-nitro-L-phenylalanine as the acceptor. nih.gov

The use of Fmoc-D-Ala(1-Pyn)-OH provides a route to create chiral, peptide-based light-harvesting systems. The specific stereochemistry can induce helical or other ordered secondary structures in the peptide scaffold, leading to unique chiral arrangements of the pyrene donors and influencing the efficiency and polarization of the energy transfer process.

Exploration of Fmoc-D-Ala(1-Pyn)-OH in the Construction of Functionalized Surfaces and Nanostructured Materials

The ability of peptides containing Fmoc-D-Ala(1-Pyn)-OH to self-assemble into well-defined nanostructures, such as the nanofibers found in hydrogels, is a cornerstone of its use in materials science. researchgate.net These nanostructures can be used to create functionalized surfaces and advanced materials. Pyrene itself is known to be a valuable component in organic electronics and other functional materials. nih.gov

Peptides can be designed to bind to specific surfaces, such as titanium or polystyrene, enabling the creation of functional coatings. For example, peptides containing 3,4-dihydroxy-L-phenylalanine (DOPA) have been shown to create adhesive antimicrobial coatings on various materials. mdpi.com By combining the self-assembling and fluorescent properties of D-pyrenylalanine with the adhesive properties of other amino acids, it is possible to design peptide-based coatings that can report on surface binding or environmental changes through fluorescence.

The piezoelectric properties of self-assembled peptide nanostructures are another area of active research. Fibrous networks of Fmoc-diphenylalanine have been shown to exhibit piezoelectricity, a property that could be advantageous for biomedical applications requiring mechanical or electrical stimulation. researchgate.net The incorporation of the larger, more polarizable pyrene group via Fmoc-D-Ala(1-Pyn)-OH could be explored as a strategy to enhance these piezoelectric properties through increased π-π interactions within the assembled structure.

Application of Fmoc-D-Ala(1-Pyn)-OH in the Development of Artificial Chemical Sensing Platforms

The sensitivity of pyrene's fluorescence to its local environment makes it an ideal component for chemical and biological sensors. nih.govsmolecule.com Changes in solvent polarity, viscosity, or the presence of quenching molecules can significantly alter the fluorescence emission spectrum, providing a detectable signal. Fmoc-D-Ala(1-Pyn)-OH is the key reagent for incorporating this sensing element into peptide-based platforms, which offer high specificity and biocompatibility. researchgate.net

Several sensing strategies have been developed using pyrenylalanine:

Ratiometric Sensing: In one example, a peptide-based sensor for heparin was developed where binding to the target molecule induced a conformational change, leading to pyrene excimer formation. This switch from monomer to excimer emission allows for ratiometric detection, which is highly robust. researcher.life

DNA Mismatch Detection: A "PNA twin probe" system containing pyrenylalanine was designed for detecting single-base mismatches in DNA. Hybridization of two probes to a matching DNA target brings two pyrene units together, turning on excimer fluorescence, whereas a mismatch prevents this assembly. rsc.org

Enzyme Activity Assays: As described previously, quenched fluorescent substrates using a pyrenylalanine-quencher pair can be used to detect the activity of specific proteases with high sensitivity. nih.gov

Using Fmoc-D-Ala(1-Pyn)-OH allows for the design of sensors with chiral recognition sites. The D-amino acid can contribute to a specific three-dimensional binding pocket that selectively interacts with a target molecule of a particular chirality, enhancing the selectivity of the sensing platform.

Future Research Trajectories and Broader Academic Impact of Fmoc D Ala 1 Pyn Oh Research

Integration of Fmoc-D-Ala(1-Pyn)-OH into Dynamic Combinatorial Chemistry Approaches for Novel Chemical Discovery

The inherent properties of Fmoc-D-Ala(1-Pyn)-OH make it an excellent candidate for use in dynamic combinatorial chemistry (DCC). DCC is a powerful strategy for the discovery of new molecules with specific functions, based on the reversible formation of a library of compounds from a set of initial building blocks. The system is allowed to reach equilibrium, and the most stable members of the library, often those that bind to a specific target, are amplified.

The pyrene (B120774) group of Fmoc-D-Ala(1-Pyn)-OH can participate in π-π stacking interactions, which can be a key driving force in the self-assembly processes central to DCC. By introducing Fmoc-D-Ala(1-Pyn)-OH into a dynamic library, researchers can explore the formation of novel supramolecular structures. The equilibrium of the library can be influenced by various stimuli, such as the introduction of a guest molecule, a change in solvent polarity, or temperature variations. This allows for the identification of new host-guest systems and self-assembling architectures.

Future research in this area could focus on:

Developing new DCC libraries where Fmoc-D-Ala(1-Pyn)-OH is a key building block.

Utilizing these libraries to discover novel receptors for biologically or environmentally important molecules.

Investigating the thermodynamics and kinetics of the self-assembly processes involving Fmoc-D-Ala(1-Pyn)-OH within these dynamic systems.

Exploration of Fmoc-D-Ala(1-Pyn)-OH in Advanced Imaging Techniques for Non-Biological Chemical and Materials Systems

The fluorescent properties of the pyrene moiety in Fmoc-D-Ala(1-Pyn)-OH make it a promising probe for advanced imaging techniques in non-biological systems. The fluorescence of pyrene is highly sensitive to its local environment, exhibiting changes in its emission spectrum, particularly the formation of an excimer (excited-state dimer) emission at longer wavelengths when two pyrene units are in close proximity. This feature can be exploited to monitor processes in materials science.

For instance, Fmoc-D-Ala(1-Pyn)-OH could be incorporated into polymer films or gels. The distribution and aggregation of the compound within the material could be visualized using fluorescence microscopy. Changes in the material's structure, such as those induced by stress, temperature, or the absorption of a solvent, could be monitored by observing the changes in the pyrene monomer and excimer emission.

Potential research directions include:

Developing sensors for material stress or strain based on the fluorescence response of Fmoc-D-Ala(1-Pyn)-OH.

Using Fmoc-D-Ala(1-Pyn)-OH as a fluorescent reporter to study the kinetics of polymer curing or self-assembly of block copolymers.

Exploring its use in microfluidic devices to visualize flow patterns and mixing processes.

Development of Next-Generation Fmoc-D-Ala(1-Pyn)-OH Analogs with Tuned Photophysical Properties

While Fmoc-D-Ala(1-Pyn)-OH possesses useful photophysical properties, the development of next-generation analogs could further enhance its utility. By chemically modifying the pyrene core or the D-alanine linker, it is possible to tune the compound's absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes.

For example, introducing electron-donating or electron-withdrawing groups onto the pyrene ring can shift its emission to longer wavelengths, which is often desirable to minimize background fluorescence in complex systems. Altering the linker between the pyrene and the amino acid could influence the efficiency of excimer formation, allowing for more precise control over the fluorescence response.

Future research could involve:

The synthesis and characterization of a library of Fmoc-D-Ala(1-Pyn)-OH analogs with systematically varied substituents.

Computational studies to predict the photophysical properties of new analogs and guide synthetic efforts.

The application of these new analogs in the development of more sensitive and selective fluorescent probes.

Addressing Scalability and Sustainability Challenges in the Synthesis and Derivatization of Fmoc-D-Ala(1-Pyn)-OH

For Fmoc-D-Ala(1-Pyn)-OH and its derivatives to find widespread application, challenges related to the scalability and sustainability of their synthesis must be addressed. The multi-step synthesis of this compound can be time-consuming and may utilize reagents and solvents that are not environmentally friendly.

Research in this area should focus on developing more efficient and greener synthetic routes. This could involve:

The use of catalytic methods to reduce the number of synthetic steps and improve atom economy.

The exploration of flow chemistry techniques for a more controlled and scalable production process.

The investigation of bio-based solvents and reagents to minimize the environmental impact of the synthesis.

Furthermore, developing efficient methods for the derivatization of Fmoc-D-Ala(1-Pyn)-OH is crucial for creating a diverse range of analogs. This could involve exploring new protecting group strategies or developing more robust coupling reactions.

Potential of Fmoc-D-Ala(1-Pyn)-OH in Fundamental Research into Non-Covalent Molecular Recognition Systems

The structure of Fmoc-D-Ala(1-Pyn)-OH makes it an ideal model system for fundamental studies of non-covalent interactions. The interplay of π-π stacking from the pyrene and Fmoc groups, hydrogen bonding from the carboxylic acid and amide functionalities, and chiral interactions from the D-alanine center provides a rich platform for investigating the principles of molecular recognition.

By studying the self-assembly of Fmoc-D-Ala(1-Pyn)-OH in various solvents and under different conditions, researchers can gain insights into the subtle balance of forces that govern the formation of well-defined supramolecular structures. These studies can be conducted using a variety of techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling.

Future fundamental research could explore:

The precise role of chirality in directing the self-assembly of Fmoc-D-Ala(1-Pyn)-OH.

The influence of solvent on the competition between different non-covalent interactions.

The design of co-assembly systems where Fmoc-D-Ala(1-Pyn)-OH interacts with other molecules to form complex functional materials.

Educational and Pedagogical Applications of Fmoc-D-Ala(1-Pyn)-OH as a Model Compound for Advanced Organic and Supramolecular Chemistry Studies

Fmoc-D-Ala(1-Pyn)-OH can serve as an excellent model compound in advanced undergraduate and graduate chemistry curricula. Its synthesis and characterization provide a practical context for teaching a wide range of important concepts.

In an advanced organic chemistry laboratory, the multi-step synthesis of Fmoc-D-Ala(1-Pyn)-OH can provide students with hands-on experience in peptide coupling reactions, protecting group chemistry, and chromatographic purification techniques. The characterization of the final product and intermediates using techniques like NMR and mass spectrometry reinforces spectroscopic analysis skills.

In a supramolecular chemistry course, the self-assembly and photophysical properties of Fmoc-D-Ala(1-Pyn)-OH can be used to illustrate key principles such as:

Non-covalent interactions (π-π stacking, hydrogen bonding).

Host-guest chemistry.

Fluorescence spectroscopy and the concept of excimer formation.

The study of this compound can provide a tangible and engaging example that connects fundamental chemical principles to cutting-edge research areas.

Q & A

Q. How is Fmoc-D-Ala(1-Pyn)-OH synthesized, and what purification methods are recommended?

Q. What analytical techniques validate the structure and purity of Fmoc-D-Ala(1-Pyn)-OH?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the pyrenyl moiety’s integration (e.g., aromatic protons at δ 7.8–8.3 ppm) and stereochemical integrity of D-alanine .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+ at m/z 512.58) .

- HPLC: Retention time consistency under gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purity .

Advanced Research Questions

Q. How does the pyrenyl group in Fmoc-D-Ala(1-Pyn)-OH influence peptide conformational studies?

Methodological Answer: The pyrenyl group acts as a fluorescent probe for studying peptide folding and aggregation. Its excimer fluorescence (emission shift from 398 nm to 480 nm) detects proximity between pyrenyl residues in peptide chains. For example:

- Experimental Design: Incorporate Fmoc-D-Ala(1-Pyn)-OH into model peptides (e.g., β-sheet or α-helix templates). Monitor fluorescence changes under varying pH, temperature, or solvent polarity.

- Data Interpretation: A 480 nm emission peak indicates excimer formation, suggesting intermolecular stacking in aggregated states .

Q. What challenges arise when coupling Fmoc-D-Ala(1-Pyn)-OH in SPPS, and how are they mitigated?

Methodological Answer: The bulky pyrenyl group sterically hinders coupling efficiency. Solutions include:

- Coupling Reagents: Use PyBOP or HATU instead of HBTU/TBTU to enhance activation .

- Extended Reaction Times: 2–4 hours at room temperature with 4-fold excess of amino acid.

- Double Coupling: Repeat the coupling step to ensure >95% incorporation.

- Monitoring: Kaiser test or LC-MS detects unreacted amine termini .

Coupling Efficiency Comparison:

| Reagent | Coupling Yield (%) | Side Reactions |

|---|---|---|

| HBTU | 60–70 | High |

| PyBOP | 85–95 | Low |

| HATU | 90–98 | Minimal |

Q. How does Fmoc-D-Ala(1-Pyn)-OH perform in fluorescence quenching assays for protein interactions?

Methodological Answer: The pyrenyl group’s sensitivity to microenvironment changes makes it suitable for Förster resonance energy transfer (FRET) or collisional quenching studies.

- FRET Pair Design: Pair with a compatible acceptor (e.g., dansyl or TAMRA).

- Quenching Experiments: Titrate with quenchers like acrylamide or iodide. Calculate Stern-Volmer constants (Ksv) to quantify accessibility.

- Case Study: A 50% reduction in fluorescence intensity at 1.5 M acrylamide indicates solvent-exposed pyrenyl groups in unstructured peptides .

Methodological Best Practices

- Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the pyrenyl group .

- Handling: Use amber vials to protect against photodegradation during synthesis or assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.